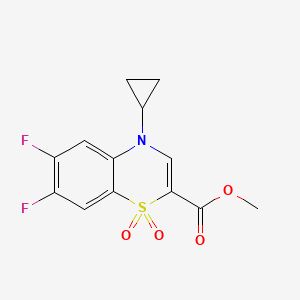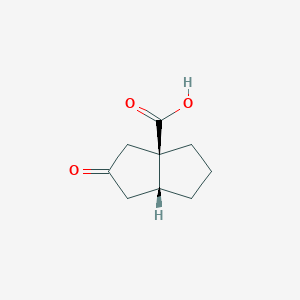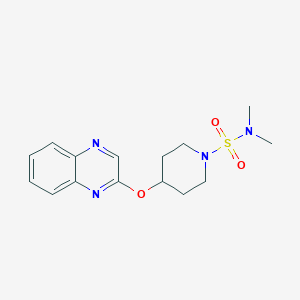![molecular formula C22H20FN7O B2504253 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone CAS No. 920388-36-9](/img/structure/B2504253.png)
1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone" is a complex molecule that appears to be related to a class of compounds with significant biological activity. The structure suggests the presence of a triazolopyrimidine core, which is a common feature in molecules with potential pharmacological properties. The compound also contains a piperazine moiety and a fluorophenyl group, which may contribute to its activity and selectivity.
Synthesis Analysis
The synthesis of related triazolopyrimidine compounds has been described in the literature. For example, the synthesis and structure-activity relationships (SAR) of 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones have been explored, revealing potent enzyme inhibition and isoform selectivity, particularly in the context of phosphatidylinositol 3-kinase (PI3K) inhibitors . These compounds have shown growth inhibition in PTEN-deficient cancer cell lines, indicating their potential as anticancer agents . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives has been studied using techniques such as X-ray diffraction. For instance, the crystal structure of a related compound, 1-(4-fluorophenyl)-2-hexylthiobenzo[4,5]-furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one, has been determined, revealing nearly coplanar fused rings and stabilization through weak intermolecular interactions . These structural insights are crucial for understanding the molecular interactions and stability of such compounds.
Chemical Reactions Analysis
The piperazine moiety in related compounds has been associated with metabolic bioactivation, leading to the formation of reactive intermediates such as glyoxal, which can contribute to genotoxicity . This has prompted investigations into the metabolic pathways of these compounds and the development of methods to trap reactive intermediates to mitigate mutagenicity . Modifications to the piperazine ring have been made in subsequent generations of compounds to retain biological potency while reducing genotoxic risks .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure. The presence of fluorine atoms and the piperazine ring can affect the compound's lipophilicity, solubility, and metabolic stability. The crystal packing and intermolecular interactions observed in related compounds suggest that these molecules may have unique solid-state properties that could influence their behavior in biological systems . The SAR of triazolopyrimidines as anticancer agents has shown that specific substituents and structural features are necessary for optimal activity, which also implies that these features will affect the compound's physical and chemical properties .
科学的研究の応用
Antagonist Activity in Neurological Applications :
- A study by Watanabe et al. (1992) found that derivatives of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione, similar in structure to the compound , exhibited potent 5-HT2 antagonist activity. This suggests potential applications in neurological disorders or as a template for developing neurological drugs.
Potential Antihypertensive Agents :
- Research by Bayomi et al. (1999) synthesized derivatives of 1,2,4-triazolol[1,5-alpha]pyrimidines, which are structurally related to the compound , demonstrating promising antihypertensive activity.
Antimicrobial Applications :
- The work of Demirbaş et al. (2010) involved the synthesis of derivatives of 1,2,4-triazol-3-one, showing good or moderate antimicrobial activities against various bacterial strains.
- Similarly, Bektaş et al. (2007) synthesized 1,2,4-triazole derivatives, demonstrating antimicrobial activities, indicating potential for developing new antimicrobial agents.
Synthesis and Characterization for Potential Therapeutic Applications :
- Mohamed et al. (2017) synthesized new functionalized fused heterocycles related to the compound, aiming to explore their microbiological activity.
- The study by Abdel‐Aziz et al. (2008) synthesized derivatives with a similar structural framework, evaluating their potential against bacterial and fungal species.
Radiotracer Development for Neurological Imaging :
- Vala et al. (2016) developed radiotracers based on a similar core structure for mapping A2A receptors in the brain, useful in the evaluation of pharmaceuticals targeting neurodegenerative diseases.
Exploring Novel Analgesics :
- Viaud et al. (1995) explored 1-piperazinylalkyl derivatives for their analgesic efficacy, which could provide insights into developing non-opiate analgesic agents.
将来の方向性
The [1,2,3]triazolo[4,5-d]pyrimidine derivatives show promise in the field of medicinal chemistry and could potentially be used for designing new antitumor agents . Future research will likely focus on optimizing their synthesis, improving their biological activity, and further investigating their mechanism of action .
特性
IUPAC Name |
1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O/c23-17-7-4-8-18(14-17)30-22-20(26-27-30)21(24-15-25-22)29-11-9-28(10-12-29)19(31)13-16-5-2-1-3-6-16/h1-8,14-15H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMUZZUQKBCVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Methylcyclohexyl)oxy]butanoic acid](/img/structure/B2504175.png)


![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2504179.png)
![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2504180.png)
![5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B2504181.png)
![4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2504184.png)



![3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2504190.png)

![4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol](/img/structure/B2504193.png)